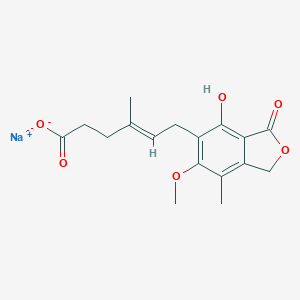

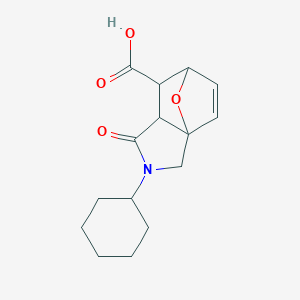

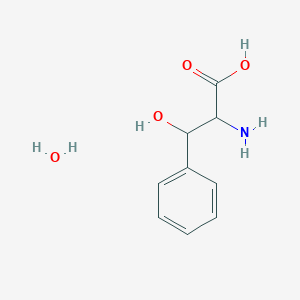

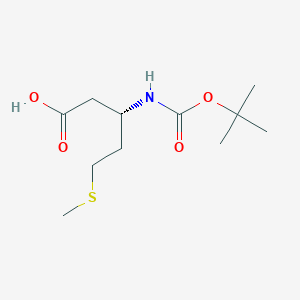

1-Methylpiperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through reactions involving 1-methylpiperazine. These compounds are key intermediates in synthesizing antileukemic agents like imatinib (Koroleva et al., 2011).

Molecular Structure Analysis

- Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids exhibit robust hydrogen-bond interactions. These interactions drive the crystals to form diverse three-dimensional supramolecular architectures (Yang Yu et al., 2015).

Chemical Reactions and Properties

- 1-Methylpiperazine is used to create crystalline structures with aromatic acids. Classical hydrogen bonds N-H⋯O and O-H⋯O are prominent in these structures, contributing to the construction of complex 3D architectures (Yang Yu et al., 2015).

Physical Properties Analysis

- The crystal structures of salts involving 1-methylpiperazine are monoclinic systems. The lattice parameters and space groups for different salts have been detailed, indicating the solid-state behavior of these compounds (Yang Yu et al., 2015).

Chemical Properties Analysis

- The hydrogen-bonding interactions in compounds involving 1-methylpiperazine are key to their chemical properties. These interactions contribute to the formation of 3D net supramolecular architectures and enhance crystal structures (Yang Yu et al., 2015).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application : 1-Methylpiperazine is used in the synthesis of piperazine derivatives, which have a wide range of biological and pharmaceutical activity .

- Method : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis of these derivatives has been reported in numerous methods, and this microreview focuses on the literature of 2015–2020 .

-

Formation of Multi-component Hydrogen-bonding Salts

- Field : Crystallography

- Application : 1-Methylpiperazine is used to crystallize with 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid, affording two multi-component hydrogen-bonding salts .

- Method : The formation of these salts involves robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acid .

- Results : These compounds afford diverse 3D net supramolecular architectures .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : 1-Methylpiperazine is used as an intermediate in the synthesis of diphenoxy-substituted adamantanes derivative Ia .

- Method : The specific method of synthesis is not provided in the source .

- Results : The derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness .

-

Carbon Capture and Storage

-

Synthesis of Chiral Piperazines

- Field : Organic Chemistry

- Application : 1-Methylpiperazine is used in the synthesis of 2-substituted chiral piperazines .

- Method : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

- Results : The synthesis of these chiral piperazines has been reported, but the specific results or outcomes are not provided in the source .

-

Formation of Diverse 3D Net Supramolecular Architectures

- Field : Crystallography

- Application : 1-Methylpiperazine crystallizes with aromatic acids to form diverse 3D net supramolecular architectures .

- Method : The formation of these architectures involves strong hydrogen-bond interactions driving crystal growth .

- Results : The specific results or outcomes are not provided in the source .

Safety And Hazards

1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .

Zukünftige Richtungen

1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .

Eigenschaften

IUPAC Name |

1-methylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAGJXNPXLMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627352 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperazine-2-carboxylic acid | |

CAS RN |

1246609-06-2 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.